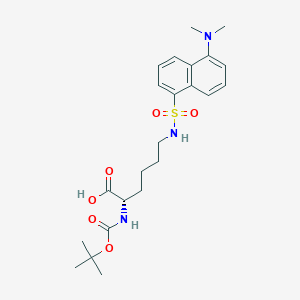

Boc-l-lys(dansyl)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXVVSQZXDFRRT-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and in Silico Screening:with the Advancement of Computational Power, Virtual Screening Has Become an Essential Tool for Peptide Discovery.nih.govthis Approach Uses Computer Models to Predict the Binding Affinity Between Peptides from a Virtual Library and a Target Molecule of Known Three Dimensional Structure.

Molecular Docking: This technique simulates the interaction between a peptide and a target protein, calculating a "docking score" that estimates binding affinity. It can be used to screen libraries of millions of peptides in silico, prioritizing a smaller, more manageable number for experimental validation. nih.gov

Genetic Algorithms: These algorithms mimic natural evolution. An initial population of peptide sequences is scored based on predicted binding. The best candidates are then "mated" (crossover) and "mutated" to create a new generation of peptides, which is then re-screened. This iterative process can efficiently explore the vast sequence space to identify optimized peptide ligands. nih.gov

These methodologies are not mutually exclusive and are often used in combination to leverage their respective strengths, accelerating the discovery of peptides with high sequence selectivity for a given target.

| Methodology | Principle | Throughput | Advantages | Disadvantages |

| Peptide Arrays (SPOT Synthesis) | Parallel chemical synthesis of peptides on a solid support for direct binding assays. springernature.com | High (10³ - 10⁴ peptides) | Rapid screening, cost-effective for large numbers, allows for systematic sequence variations. springernature.com | Peptides are surface-bound, which may not reflect solution-phase binding; potential for non-specific binding. |

| Phage Display | Expression of peptide libraries on bacteriophage surfaces; selection via affinity binding ("panning"). nih.gov | Very High (10⁹ - 10¹² peptides) | Screens vast libraries, selects for both affinity and stability, identifies peptides in a more natural conformation. | Potential for amplification bias, context-dependent binding (phage surface effects). |

| Virtual (In Silico) Screening | Computational prediction of peptide-target binding affinity using methods like molecular docking. nih.gov | Extremely High (10⁶+ peptides) | Extremely fast and low-cost, allows screening of non-natural amino acids, provides structural insights into binding. nih.gov | Accuracy depends heavily on the quality of the target structure and scoring functions; requires experimental validation. |

Boc L Lys Dansyl Oh As a Fluorescent Probe in Biological Research Paradigms

Fundamental Principles of Fluorescent Labeling by the Dansyl Group

The efficacy of Boc-L-Lys(Dansyl)-OH as a fluorescent probe is rooted in the photophysical characteristics of its dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) moiety. The dansyl group itself is not inherently fluorescent; however, upon covalent attachment to a primary or secondary amine, such as the ε-amino group of lysine (B10760008), it forms a stable sulfonamide adduct that exhibits strong fluorescence. nih.gov This fluorescence is characterized by a large Stokes shift—the difference between the wavelengths of maximum absorption and maximum emission—which is advantageous in fluorescence spectroscopy as it minimizes self-quenching and improves signal-to-noise ratios.

A key feature of the dansyl fluorophore is its pronounced sensitivity to the local microenvironment. The fluorescence quantum yield and the wavelength of maximum emission are highly dependent on the polarity of the surrounding solvent or binding site. nih.gov In a nonpolar, hydrophobic environment, such as the interior of a protein or a lipid membrane, the dansyl group exhibits a significant increase in fluorescence intensity and a blue shift (a shift to shorter wavelengths) in its emission spectrum. Conversely, in a polar, aqueous environment, its fluorescence is considerably quenched. This solvatochromic behavior is the cornerstone of its application in biological research, as it allows for the detection of conformational changes and binding events that alter the local environment of the probe.

The process of labeling proteins with dansyl groups typically involves the reaction of dansyl chloride with accessible primary amine groups, predominantly the ε-amino groups of lysine residues. Studies have shown that this labeling can be achieved over a wide pH range, with increased efficiency at a more alkaline pH. mdpi.com Importantly, research has demonstrated that the introduction of dansyl moieties often has a negligible effect on the native conformation and non-covalent interactions of proteins, making it a robust tool for studying protein structure and dynamics. sinica.edu.tw

Applications in Protein and Peptide Interaction Studies

The unique fluorescent properties of the dansyl group have been extensively leveraged to investigate the intricate interactions between proteins and other biomolecules. This compound, by virtue of its structure, can be incorporated into peptides or used to label proteins to study these interactions with high sensitivity.

Elucidating Protein-Ligand Binding Dynamics and Stoichiometry

Fluorescence spectroscopy, utilizing probes like this compound, is a powerful technique for the quantitative analysis of protein-ligand interactions. nih.gov When a ligand binds to a protein, it can induce conformational changes that alter the microenvironment of a strategically placed dansyl probe, leading to a change in its fluorescence signal. This change can be monitored to determine key binding parameters.

By titrating a protein solution with a ligand and measuring the corresponding change in fluorescence intensity, a binding curve can be generated. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be calculated. Furthermore, by carefully controlling the concentrations of the protein and ligand, the stoichiometry of the binding event—the ratio in which the molecules associate—can be determined.

For instance, dansyl amino acids have been widely used as fluorescent markers to identify the binding sites of drugs on proteins like human serum albumin (HSA). researchgate.net The changes in fluorescence quantum yield, lifetime, and anisotropy upon binding provide detailed information about the nature of the interaction. nih.gov

Below is a representative data table illustrating the determination of a dissociation constant (Kd) from a fluorescence titration experiment.

| Ligand Concentration (nM) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 10.2 |

| 10 | 25.8 |

| 20 | 40.1 |

| 50 | 65.3 |

| 100 | 80.5 |

| 200 | 90.1 |

| 500 | 94.7 |

| 1000 | 95.0 |

This table represents hypothetical data from a fluorescence titration experiment where a dansyl-labeled protein is titrated with an unlabeled ligand. The increase in fluorescence intensity upon ligand binding indicates that the dansyl probe is moving into a more hydrophobic environment. The data can be fitted to a binding equation to calculate the Kd.

Investigations of Enzyme-Substrate and Enzyme-Inhibitor Interactions

The principles of fluorescence modulation by environmental changes are also applied to the study of enzyme kinetics and inhibition. By labeling either the enzyme, the substrate, or an inhibitor with a dansyl group, the binding and catalytic events can be monitored in real-time.

When a dansylated substrate binds to the active site of an enzyme, a change in fluorescence can be observed. The subsequent enzymatic conversion of the substrate to product may result in another change in the fluorescence signal, allowing for the continuous monitoring of the reaction progress. This approach is particularly useful for developing high-throughput screening assays for enzyme inhibitors.

In the context of enzyme inhibition studies, a competitive binding assay can be designed. In such an assay, a dansyl-labeled ligand with a known affinity for the enzyme's active site is used. When a potential inhibitor is introduced, it will compete with the fluorescent ligand for binding to the active site. The displacement of the dansyl-labeled ligand will result in a decrease in the fluorescence signal, and the extent of this decrease can be used to determine the inhibitory potency of the compound. researchgate.net

Cellular Imaging and Visualization Techniques Employing Dansyl-Lysine Probes

The ability to visualize molecular processes within living cells is crucial for understanding cellular function. Dansyl-lysine probes, owing to their fluorescent properties, have found applications in cellular imaging, providing insights into the localization and dynamics of biomolecules in their native environment.

Confocal Laser Scanning Microscopy (CLSM) in Live Cell and Tissue Imaging

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the visualization of specific fluorescently labeled molecules within a cell or tissue by eliminating out-of-focus light. nih.gov When coupled with fluorescent probes like dansyl-lysine, CLSM can be used to track the localization and movement of proteins in living cells.

For live-cell imaging, a protein of interest can be labeled with a dansyl-lysine derivative. The labeled protein is then introduced into the cells, and its distribution and dynamics can be observed over time using CLSM. researchgate.net The environmentally sensitive nature of the dansyl probe can provide additional information about the protein's local environment within the cell. For example, a blue shift in the emission spectrum could indicate the protein's translocation to a more hydrophobic compartment, such as a cellular membrane. nih.gov While specific protocols for this compound in CLSM are not extensively detailed in singular publications, the principles of live-cell imaging with fluorescently tagged proteins are well-established and applicable. nih.govresearchgate.net

Facilitating High-Throughput Screening Methodologies in Biochemical Assays

High-throughput screening (HTS) is a drug discovery process that involves the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological target. nih.gov Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, speed, and amenability to automation. nih.gov

This compound and similar dansylated compounds are well-suited for the development of HTS assays, particularly for screening enzyme inhibitors. researchgate.net The principle often relies on a change in fluorescence upon binding or enzymatic activity. For example, a fluorescence polarization (FP) assay can be developed where a small, dansyl-labeled molecule rotates rapidly in solution, resulting in low polarization. When it binds to a larger protein, its rotation slows down, leading to an increase in polarization. An inhibitor that displaces the fluorescent probe will cause a decrease in polarization, which can be detected in a high-throughput format.

Another approach is to use a dansylated substrate that undergoes a change in its fluorescence properties upon enzymatic cleavage. In a typical HTS setup, thousands of compounds are tested in parallel in microtiter plates, and the fluorescence signal from each well is read by an automated plate reader. Hits are identified as compounds that cause a significant change in the fluorescence signal compared to controls.

The following table provides a conceptual example of data from a high-throughput screen for inhibitors of a protease using a dansyl-labeled peptide substrate.

| Compound ID | Fluorescence Signal (RFU) | % Inhibition |

| Control (No Inhibitor) | 5000 | 0 |

| Compound A | 4850 | 3 |

| Compound B | 550 | 89 |

| Compound C | 2500 | 50 |

| Compound D | 4900 | 2 |

This table illustrates hypothetical HTS data. A decrease in the relative fluorescence units (RFU) indicates inhibition of the protease, preventing the cleavage of the dansyl-labeled peptide and a subsequent change in fluorescence. Compound B would be identified as a potent "hit" in this screen.

Role in Advanced Bioassays and Diagnostic Research

The unique properties of this compound, which combine a reactive amino acid scaffold with a highly fluorescent dansyl group, make it a valuable tool in the development of sophisticated bioassays and diagnostic methodologies. Its ability to be incorporated into peptides and other biomolecules allows for the creation of sensitive probes for detecting and quantifying biological analytes and studying molecular interactions.

This compound serves as a fundamental building block for creating fluorescent biosensors tailored to detect specific analytes. The core principle involves integrating this dansylated amino acid into a larger molecular structure, such as a peptide or protein, that has a specific affinity for a target analyte. The dansyl group acts as a fluorophore, a reporter whose light-emitting properties are sensitive to its immediate environment.

When the biosensor binds to its target analyte, a conformational change in the molecular structure often occurs. This change can alter the local environment of the dansyl group, leading to a measurable change in fluorescence intensity, emission wavelength, or polarization. For instance, the binding of an analyte might shield the dansyl group from the aqueous solvent, moving it into a more hydrophobic pocket, which typically enhances its quantum yield and causes a blue shift in its emission spectrum. Researchers can leverage this phenomenon to quantify the concentration of the analyte by measuring the corresponding change in fluorescence.

While specific biosensors for analytes like metal ions or small organic molecules can be designed, the lysine side chain also provides a versatile point of attachment for other functional groups, further expanding its utility in sensor development. peptide.com This adaptability allows for the creation of complex sensing systems, including those for monitoring enzyme activity where the cleavage of a peptide containing the dansylated lysine results in a distinct fluorescence signal. chemimpex.com

The precise differentiation between enantiomers (mirror-image isomers) of biomolecules is critical in pharmaceutical and biological research. This compound and related dansylated amino acids are instrumental in developing methods for chiral recognition. When used in techniques like micellar electrokinetic chromatography (MEKC), dansylated amino acids can be separated based on their differential interactions with a chiral selector—a chiral substance added to the separation medium.

Research employing molecular dynamics simulations has elucidated the mechanisms behind this recognition. Studies have shown that when interacting with a chiral selector like poly-sodium N-undecanoyl-(L)-Leucylvalinate, or poly(SULV), the L-enantiomers of dansylated amino acids exhibit stronger binding affinities than their corresponding D-enantiomers. This preferential binding is attributed to more favorable intermolecular interactions, such as the formation of a greater number of stable hydrogen bonds between the L-enantiomer and the chiral selector.

The differences in binding free energy are a quantitative measure of this chiral discrimination. For example, computational studies have calculated these energies, demonstrating a consistent pattern of stronger binding for the L-form across various dansylated amino acids.

| Dansyl Amino Acid | Enantiomer | Binding Free Energy (kJ·mol⁻¹) |

|---|---|---|

| Dansyl-Leucine | L-Enantiomer | -21.8938 |

| D-Enantiomer | -14.5811 | |

| Dansyl-Norleucine | L-Enantiomer | -22.1763 |

| D-Enantiomer | -15.9457 | |

| Dansyl-Tryptophan | L-Enantiomer | -21.3329 |

| D-Enantiomer | -13.6408 | |

| Dansyl-Phenylalanine | L-Enantiomer | -13.3349 |

| D-Enantiomer | -12.0959 |

Research Contributions in Neurobiology and Cellular Processes

The intrinsic fluorescence of the dansyl group makes this compound an excellent probe for visualizing and tracking biological molecules within the complex and dynamic environments of cells and tissues. This has led to significant applications in neuroscience and the broader study of cellular functions.

In the field of neurobiology, understanding the intricate network of neuronal connections and signaling pathways is a primary objective. The fluorescent properties of this compound make it a valuable tool for studying these systems. chemimpex.com When incorporated into neuropeptides or other molecules that interact with the nervous system, it can be used to trace neuronal pathways.

By introducing a peptide labeled with dansylated lysine into a specific region of the brain or nervous system, researchers can follow its transport along axons or its uptake by specific neurons using fluorescence microscopy. This allows for the mapping of connections between different brain regions and the investigation of how these pathways are altered in various physiological or pathological states. Furthermore, its use in fluorescence resonance energy transfer (FRET) assays can help elucidate the dynamics of protein-protein interactions at the synapse, providing insights into the molecular basis of neurotransmission and neurological disorders.

Determining the subcellular location and movement of proteins and peptides is crucial for understanding their function. This compound is widely used as a fluorescent label to visualize and track these molecules within living cells. chemimpex.com Once the compound is incorporated into a peptide of interest via solid-phase peptide synthesis, the resulting fluorescent peptide can be introduced into cells. Advanced imaging techniques, such as confocal microscopy and live-cell imaging, can then be used to monitor its distribution, trafficking between organelles, and colocalization with other cellular components in real-time.

This approach provides critical data on processes such as protein secretion, endocytosis, and nuclear transport. Moreover, the dansyl group's environmental sensitivity is particularly useful for studying interactions with cellular membranes. For instance, dansyl lysine has been shown to act as a structure-selective membrane stain, preferentially partitioning into membrane domains with low cholesterol content. This allows researchers to identify and study the dynamics of cholesterol-free regions within cellular membranes, which are important for various cellular functions, including signaling and membrane trafficking.

Contributions of Boc L Lys Dansyl Oh to Peptide and Protein Engineering

Strategic Incorporation into Peptide Sequences and Protein Structures

The ability to strategically place Boc-L-Lys(Dansyl)-OH into peptides and proteins allows for detailed investigation into their structure, function, and interactions. Its fluorescent dansyl group serves as a spectroscopic probe, sensitive to its local environment, while the Boc group facilitates its use in standard chemical synthesis protocols. chemimpex.com

Application in Orthogonal Protection Strategies during Peptide Synthesis

In solid-phase peptide synthesis (SPPS), orthogonal protection strategies are essential for the stepwise assembly of amino acids into a defined sequence. peptide.com An orthogonal system allows for the selective removal of one type of protecting group while others remain intact. peptide.com this compound is well-suited for Boc-based SPPS. chempep.com

In this strategy, the Nα-Boc group serves as the temporary protecting group for the amino terminus. It is cleaved at each cycle of the synthesis using moderately acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comchempep.com This unmasks the α-amino group, allowing for the coupling of the next amino acid in the sequence. peptide.com

Concurrently, the Nε-dansyl group on the lysine (B10760008) side chain remains stable under these acidic conditions. The dansyl group, along with other acid-stable side-chain protecting groups (e.g., benzyl-based ethers and esters), is considered a "permanent" protecting group during the chain assembly. These groups are only removed during the final cleavage step, which employs very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comsigmaaldrich.comnih.gov However, the dansyl group itself is stable to these strong acids and remains covalently attached to the lysine side chain in the final peptide. This ensures that the fluorescent label is retained at its designated position.

The stability of these groups under different chemical conditions is fundamental to the strategy, as summarized in the table below.

| Protecting Group | Attached to | Chemical Stability / Cleavage Condition | Purpose |

| Boc (tert-butyloxycarbonyl) | α-amino group | Labile to moderate acids (e.g., TFA in DCM) peptide.comchempep.com | Temporary protection during peptide chain elongation. |

| Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) | ε-amino group | Stable to moderate acids (TFA) and strong acids (HF). bohrium.com | Permanent fluorescent label. |

| Benzyl-based groups (e.g., Bzl, OBzl) | Various side chains | Stable to moderate acids (TFA), cleaved by strong acids (e.g., HF). peptide.com | Permanent side-chain protection during synthesis. |

This orthogonal approach allows for the precise incorporation of a fluorescent dansyl label at any desired lysine position within a peptide sequence, making this compound a key building block for creating fluorescently labeled peptides for research. chemimpex.comlifetein.com

Site-Directed Mutagenesis and Nonnatural Amino Acid Incorporation in Protein Engineering

Beyond chemical peptide synthesis, introducing fluorescent probes into larger proteins at specific sites is a powerful tool for studying protein structure and dynamics. pnas.org Genetic code expansion techniques allow for the site-specific incorporation of nonnatural amino acids (nnAAs), like a dansyl-modified lysine, directly into proteins during their expression in living cells. pnas.orgplos.org

This process involves engineering an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. plos.org This new synthetase is evolved to specifically recognize the desired nnAA (in this case, a derivative of dansyl-lysine) and charge it onto its cognate tRNA. plos.org This tRNA is engineered to recognize a unique codon, typically a "stop" codon like UAG (amber), that has been introduced into the gene of interest at the desired location via site-directed mutagenesis. pnas.org

When this engineered system is expressed in a host organism (like E. coli or yeast), the ribosome pauses at the introduced stop codon. The orthogonal tRNA, charged with the fluorescent amino acid, then recognizes this codon and inserts the nnAA into the growing polypeptide chain, allowing protein synthesis to continue. pnas.org This results in a full-length protein with the fluorescent probe incorporated at a single, defined position.

Key Steps for Incorporating Dansyl-Lysine into Proteins:

Site-Directed Mutagenesis: The gene encoding the target protein is mutated to introduce a unique codon (e.g., TAG amber codon) at the desired labeling site. stcloudstate.edunih.gov

Orthogonal System Expression: The host cells are engineered to express an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Supplementation: The culture medium is supplemented with the fluorescent nonnatural amino acid, such as dansyl-lysine.

Protein Expression: During protein synthesis, the orthogonal system incorporates the fluorescent amino acid at the site of the unique codon. pnas.org

This technique provides a significant advantage over traditional, non-specific chemical labeling of proteins, which often results in a heterogeneous mixture of labeled products. Site-specific incorporation yields a homogeneous population of proteins with the fluorescent probe precisely positioned, enabling more accurate and detailed biophysical studies. pnas.org

Bioconjugation Chemistry and Functionalization of Biomolecules

This compound is not only incorporated into peptides during their synthesis but can also be attached to existing biomolecules through its reactive carboxyl group. This process, known as bioconjugation, is used to functionalize proteins, antibodies, and other macromolecules with a fluorescent tag. chemimpex.com

Methodologies for Covalent Attachment to Proteins and Other Biomacromolecules

The most common method for covalently attaching this compound to other biomolecules is through the formation of an amide bond between its free carboxyl group and a primary amine on the target molecule. Lysine residues, with their solvent-exposed ε-amino groups, and the N-terminus of proteins are the most frequent targets for this type of conjugation. nih.gov

This reaction is typically facilitated by carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). thermofisher.com EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to hydrolysis but can react with a primary amine to form a stable amide bond. thermofisher.com To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine in a more controlled manner, reducing side reactions. thermofisher.com

Typical EDC/NHS Coupling Reaction Steps:

Activation: The carboxyl group of this compound is activated with EDC and NHS at a slightly acidic pH (4.5–5.5) to form an amine-reactive NHS ester. thermofisher.com

Conjugation: The activated this compound is added to the target protein solution at a neutral to slightly basic pH (7.2–8.5) to facilitate the reaction with primary amines.

Quenching/Purification: The reaction is stopped, and the unreacted labeling reagent and byproducts are removed, typically through dialysis or size-exclusion chromatography.

Design and Synthesis of Peptide-Based Linker Molecules for Research Applications

This compound can also serve as a foundational component in the synthesis of more complex, peptide-based linker molecules. ucdavis.edu These linkers are designed to connect two different molecules, such as a targeting peptide and a therapeutic agent, or to create probes for studying biological interactions. The dansyl group in these linkers acts as a convenient fluorescent reporter, allowing for the tracking and quantification of the entire conjugate. nih.gov

For example, a bifunctional linker can be synthesized where this compound provides the fluorescent core. The free carboxyl group can be coupled to one molecule, while the Boc group can be removed to reveal an α-amino group, which can then be attached to a second molecule or further extended with other amino acids or chemical spacers. ucdavis.edu The use of orthogonal protecting groups is critical in these multi-step syntheses, allowing for the selective deprotection and reaction at different sites on the linker molecule. ucdavis.edu

Development of Peptidomimetics and Modified Peptides for Research Tools

The unique properties of this compound make it a valuable building block for creating specialized research tools, including peptidomimetics and modified peptides. These tools are often designed as fluorescent substrates for enzyme assays or as probes to investigate molecular recognition events like protein-protein or protein-nucleic acid interactions. researchgate.net

For instance, a peptide sequence known to be a substrate for a specific protease can be synthesized with a dansyl-lysine residue incorporated. sigmaaldrich.com Often, a quencher molecule is placed elsewhere in the peptide. In the intact peptide, the fluorescence of the dansyl group is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). sigmaaldrich.com Upon enzymatic cleavage of the peptide, the dansyl group and the quencher are separated, leading to a measurable increase in fluorescence. sigmaaldrich.com This "turn-on" fluorescence provides a direct and continuous method for measuring enzyme activity. researchgate.net

Furthermore, peptides containing dansyl-lysine are used as probes in binding assays. nih.gov The fluorescence of the dansyl group is highly sensitive to its local environment; its emission wavelength and intensity can change upon binding to a target protein or insertion into a lipid membrane. nih.gov By monitoring these changes, researchers can determine binding affinities and gain insights into the conformational changes that occur during molecular interactions.

Synthesis of Fluorescently Labeled Peptides and Their Derivatives

The synthesis of fluorescently labeled peptides is a fundamental technique for studying their interactions, localization, and conformational changes. This compound serves as a key building block in solid-phase peptide synthesis (SPPS) for introducing a fluorescent label at a specific position within a peptide chain. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for the stepwise addition of the amino acid to a growing peptide chain on a solid support. The dansyl group, attached to the ε-amino group of the lysine side chain, provides the fluorescent properties.

The general strategy for incorporating this compound into a peptide sequence via Boc-chemistry SPPS involves the following steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, such as trifluoroacetic acid (TFA).

Neutralization: The resulting free amino terminus is neutralized.

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amino terminus of the peptide chain.

Repetition: These steps are repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed.

This method ensures the precise placement of the dansyl label within the peptide sequence, which is crucial for subsequent biophysical and biochemical studies. The use of pre-labeled amino acids like this compound is often preferred over post-synthetic labeling, as it can prevent issues with non-specific labeling and ensure a homogeneously labeled peptide population.

A variety of fluorescent labels, including dansyl groups, are used in peptide synthesis to create probes for different applications, such as Fluorescence Resonance Energy Transfer (FRET) studies. nih.gov

| Synthesis Strategy | Protecting Group Chemistry | Key Advantage of Using this compound |

| Solid-Phase Peptide Synthesis (SPPS) | Boc-chemistry | Site-specific incorporation of a fluorescent label. |

| Solution-Phase Peptide Synthesis | Boc-chemistry | Allows for the synthesis of larger quantities of labeled peptides. |

Applications in Conformational Studies of Peptides and Protein Domains

The intrinsic fluorescence of the dansyl group is highly sensitive to its local environment, making it an excellent probe for studying the conformational dynamics of peptides and proteins. When a peptide containing a dansyl-lysine residue undergoes a conformational change, such as upon binding to a target molecule or a change in solvent conditions, the fluorescence properties of the dansyl group (e.g., emission wavelength, intensity, and lifetime) can be altered.

One powerful technique that utilizes fluorescently labeled peptides is Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. If a peptide is labeled with a FRET pair, where the dansyl group can act as either a donor or an acceptor, changes in the distance between the two fluorophores due to conformational changes can be monitored by measuring the efficiency of energy transfer.

While specific studies detailing the use of peptides synthesized with this compound for conformational analysis of protein domains are not abundant in the readily available literature, the principle is well-established. For instance, dansyl chloride has been used to label solvent-accessible lysine residues on proteins to probe their structure and dynamics. mdpi.com This approach allows for the identification of regions of the protein that undergo conformational changes upon ligand binding or other perturbations. Similarly, peptides containing a dansylated lysine can be used to probe the binding pockets of proteins and report on the local environment.

A study on G-actin utilized a dansyl probe attached to a specific glutamine residue to explore conformational changes in a particular subdomain of the protein. nih.gov This highlights the utility of placing a fluorescent probe at a defined position to monitor localized structural alterations.

| Technique | Principle | Information Gained from Dansyl Fluorescence |

| Intrinsic Fluorescence Spectroscopy | The fluorescence of the dansyl group is sensitive to its local environment. | Changes in peptide or protein conformation, binding events. |

| Fluorescence Resonance Energy Transfer (FRET) | Distance-dependent energy transfer between a donor and acceptor fluorophore. | Intra- and intermolecular distances, conformational changes. |

Role in the Design of Biologically Active Compounds for Academic Inquiry

The ability to synthesize peptides with site-specific fluorescent labels using reagents like this compound is instrumental in the design of tools for academic research aimed at understanding complex biological systems.

Exploration of Specific Biological Pathways and Their Modulation

Fluorescently labeled peptides are invaluable for tracing the path of a peptide within a biological system, such as a cell or an organism. By incorporating a dansyl-lysine residue, researchers can visualize the peptide's localization, uptake, and trafficking through various cellular compartments using fluorescence microscopy. This can provide insights into the mechanisms of action of bioactive peptides and their interactions with cellular machinery.

While direct examples of this compound being used to modulate a specific biological pathway are not extensively documented, the general application of fluorescently labeled peptides is widespread. For example, a fluorescently labeled peptide could be designed to bind to a specific receptor on the cell surface. By monitoring the fluorescence, researchers could study the process of receptor-mediated endocytosis and the subsequent intracellular fate of the peptide-receptor complex. This information is crucial for understanding signaling pathways and for the design of targeted drug delivery systems. The use of such probes can help in visualizing and tracking proteins or peptides in living cells. chemimpex.com

Insights for Enhancing Efficacy and Specificity of Research Probes and Tools

The development of highly specific and efficient research probes is a primary goal in chemical biology. The incorporation of a dansyl-lysine residue into a peptide sequence can contribute to this goal in several ways. The fluorescence of the dansyl group provides a sensitive readout for the binding of the peptide probe to its target. This allows for the quantitative determination of binding affinities and specificities, which is essential for optimizing the probe's performance.

Furthermore, the environmental sensitivity of the dansyl fluorophore can be exploited to design "turn-on" probes. In such a design, the fluorescence of the dansyl group might be quenched when the peptide probe is in a free state in an aqueous solution but becomes significantly enhanced upon binding to a specific target, often in a more hydrophobic binding pocket. This change in fluorescence provides a clear signal of the binding event, thereby increasing the specificity and signal-to-noise ratio of the assay.

Research has shown the development of novel fluorescent probes for the selective detection of lysine, demonstrating the utility of fluorescence in creating specific analytical tools. mdpi.comnih.gov While these studies may not directly use this compound, they underscore the principle of using fluorescence to enhance the specificity of molecular recognition. The compound's role in drug development is also noted for its potential in enhancing drug efficacy and specificity. chemimpex.com

| Application | Contribution of Dansyl-Lysine | Potential Insight |

| Binding Assays | Provides a fluorescent signal to monitor the interaction between the peptide and its target. | Quantitative measurement of binding affinity and specificity. |

| Enzyme Assays | Can be incorporated into a peptide substrate to monitor cleavage by a protease. | Real-time measurement of enzyme activity and kinetics. |

| Cellular Imaging | Allows for the visualization of the peptide's localization and trafficking within cells. | Understanding of cellular uptake mechanisms and intracellular fate. |

Integration of Boc L Lys Dansyl Oh in Advanced Materials Science and Supramolecular Systems

Fabrication and Characterization of Supramolecular Gels and Hydrogels

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize solvent molecules. These materials are held together by non-covalent interactions, making them inherently responsive to external stimuli.

Self-Assembly Mechanisms of Dansyl-Containing Low-Molecular-Weight Gelators

The gelation process of LMWGs like Boc-L-Lys(Dansyl)-OH is driven by a delicate balance of non-covalent interactions that lead to the formation of an entangled fibrous network. nih.govresearchgate.net The self-assembly mechanism for a dansyl-containing lysine (B10760008) derivative is governed by a combination of three primary forces:

Hydrogen Bonding: The lysine backbone, with its amide and carboxyl groups, provides sites for intermolecular hydrogen bonding, a crucial interaction for the formation of one-dimensional fibrous structures.

Hydrophobic Interactions: The lipophilic Boc group and the hydrocarbon chain of the lysine side arm contribute to hydrophobic interactions, driving the molecules to aggregate in aqueous environments to minimize contact with water.

π-π Stacking: The aromatic dansyl group plays a pivotal role through π-π stacking interactions. nih.gov The planar structure of the naphthalene (B1677914) rings allows them to stack on top of each other, which helps to stabilize and rigidify the self-assembled fibers, contributing significantly to the gelation process. nih.gov

The interplay of these forces allows the individual molecules to assemble into nanofibers, which then entangle to form a sample-spanning network, trapping the solvent and resulting in a gel. koreascience.kr

Design of Responsive Gel Systems for Controlled Studies and Material Scaffolds

The non-covalent nature of supramolecular gels makes them highly responsive to external stimuli such as pH, temperature, and ionic strength. researchgate.netrsc.orgshef.ac.uk L-lysine-based hydrogels, for instance, can be designed to respond to changes in pH due to the ionizable amine and carboxyl groups. rsc.orglifetein.com The incorporation of this compound into such systems offers a dual advantage: it acts as a gelator and an intrinsic fluorescent reporter.

These responsive gel systems are valuable for a range of applications:

Controlled Release: The gel network can encapsulate therapeutic agents or other molecules. A change in environmental conditions (e.g., a shift in pH) can trigger a sol-gel transition, leading to the controlled release of the entrapped cargo. nih.gov The fluorescence of the dansyl group can be used to monitor the integrity of the gel matrix and the release process.

Material Scaffolds: These hydrogels can serve as scaffolds for tissue engineering and 3D cell culture. nih.govnih.gov Their stimuli-responsive properties allow for dynamic changes in the scaffold's mechanical properties, mimicking the natural extracellular matrix. nih.gov The biocompatibility of peptide-based materials makes them particularly suitable for these biomedical applications. nih.govrsc.org

Below is a table summarizing the types of stimuli that can be used to trigger a response in hydrogels containing functional moieties like those in this compound.

| Stimulus | Trigger Mechanism | Potential Application |

| pH | Protonation/deprotonation of amine and carboxyl groups alters electrostatic interactions, disrupting the gel network. researchgate.netnih.gov | Targeted drug delivery in tissues with specific pH environments (e.g., tumors). nih.gov |

| Temperature | Changes in thermal energy affect the strength of hydrogen bonds and hydrophobic interactions, leading to a sol-gel transition. | Injectable hydrogels that are liquid at room temperature and form a gel at body temperature. |

| Ionic Strength | Addition of ions can screen electrostatic charges or specifically coordinate with gelator molecules, inducing gelation or dissolution. nih.gov | Development of sensors or release systems triggered by specific ions. |

| Light | For gels containing photo-isomerizable groups (like azobenzene), light can induce conformational changes that disrupt π-π stacking and break down the gel. nih.gov | Photocontrolled on-demand drug release. |

| Enzymes | Specific enzymes can cleave peptide bonds within the gelator backbone, leading to the degradation of the hydrogel. nih.govnih.gov | Biodegradable scaffolds for tissue engineering or drug release at sites of high enzymatic activity. nih.gov |

Energy Transfer Phenomena in Supramolecular Architectures

The precise spatial arrangement of molecules within self-assembled supramolecular structures enables the study and application of through-space energy transfer phenomena, most notably Fluorescence Resonance Energy Transfer (FRET).

Principles and Applications of Fluorescence Resonance Energy Transfer (FRET) in Structured Systems

FRET is a non-radiative energy transfer process occurring through dipole-dipole interactions between two fluorophores: a donor and an acceptor. nih.govulab360.com For FRET to occur, several conditions must be met:

The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers. researchgate.netaddgene.org

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore. researchgate.net

The transition dipole moments of the donor and acceptor must have a favorable relative orientation. aip.org

The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring nanoscale distances. In supramolecular systems, FRET can be used to probe the structure and dynamics of self-assembled architectures, monitor binding events, and create ratiometric sensors. The dansyl group is a well-established FRET donor, often paired with acceptors like fluorescein or rhodamine. nih.govaip.org When this compound is incorporated into a supramolecular assembly alongside a suitable acceptor, changes in the assembly's structure that alter the distance or orientation between the fluorophores can be monitored by observing changes in FRET efficiency. ulab360.com

The table below lists common FRET pairs where a dansyl moiety can act as the energy donor.

| Donor | Acceptor | Förster Radius (R₀) in Å |

| Dansyl | Fluorescein | 22 - 46 |

| Dansyl | Octadecylrhodamine B | 43 |

| Dansyl | NBD | 22 |

| Dansyl | Eosin | 41 |

Note: The Förster radius (R₀) is the distance at which FRET efficiency is 50%. Actual values can vary based on the specific molecular context and environment.

Exploration of Light Harvesting Systems Incorporating Dansyl Moieties

Inspired by natural photosynthesis, researchers are developing artificial light-harvesting systems (LHS) that capture light energy and funnel it to a specific location. rsc.org These systems often employ a cascade FRET mechanism, where energy is transferred sequentially through a series of chromophores arranged in a supramolecular scaffold. nih.govresearchgate.netmdpi.com The goal is to absorb light over a broad spectral range and direct the energy with high efficiency. rsc.org

In a cascade system, multiple dyes are organized such that the emission of the first donor overlaps with the absorption of a second, whose emission in turn overlaps with the absorption of a third, and so on, creating an energy funnel. mdpi.com The supramolecular self-assembly of peptide-based structures provides an ideal platform for positioning these dyes at the precise distances and orientations required for efficient multi-step energy transfer. nih.govresearchgate.net

Given its photophysical properties, a dansyl moiety is a suitable candidate for an initial donor (D1) in such a cascade. It absorbs light in the UV-A/blue region of the spectrum and can transfer its energy to an acceptor (A1/D2) that absorbs at a longer wavelength. This process can be continued through several steps to ultimately sensitize a final acceptor that can perform a photochemical reaction or emit light in the red or near-infrared region. The high efficiency of these artificial systems relies on the robust and predictable self-assembly of the scaffold to prevent unwanted quenching and ensure optimal chromophore alignment. researchgate.net

Development of Encoded Combinatorial Libraries for Chemosensor Research

Combinatorial chemistry is a powerful technique for discovering new molecules with desired properties by synthesizing and screening large libraries of compounds. When combined with fluorescent labeling, it becomes a highly effective method for developing chemosensors.

This compound is an ideal building block for such libraries. chemimpex.com As a fluorescent amino acid derivative, it can be incorporated into peptides or other small molecules using standard synthesis techniques. chemimpex.comscilit.com The resulting library members each contain a fluorescent reporter group, allowing for direct screening of their binding properties.

A common approach for sensor development is the "chemosensing ensemble" or displacement assay. acs.org In this design, a receptor molecule is non-covalently bound to a fluorescent indicator (e.g., a dansyl-containing molecule), quenching its fluorescence. When an analyte with a higher affinity for the receptor is introduced, it displaces the fluorescent indicator. The release of the indicator into the solution restores its fluorescence, providing a clear "turn-on" signal for the detection of the analyte. acs.org By creating combinatorial libraries of potential receptors and screening them against a dansyl-labeled probe in the presence of a target analyte, novel and selective sensors can be rapidly identified. The use of fluorescent amino acids is a key strategy in expanding the capabilities and specificity of biosensors for biological research. nih.govrsc.orgsemanticscholar.org

Design Principles of Fluorescent Chemosensors Utilizing Dansyl Derivatives

The development of fluorescent chemosensors is a significant area of research, enabling the detection of various chemical and biological species with high sensitivity and selectivity. A key component in the design of these sensors is the fluorophore, a molecule that can re-emit light upon excitation. The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a widely used fluorophore in the construction of chemosensors due to its advantageous photophysical properties. acs.orgmdpi.com Dansyl derivatives exhibit strong fluorescence, a high quantum yield, and a notable sensitivity of their emission spectra to the polarity of the local environment. acs.orgmdpi.com

Several photophysical mechanisms are exploited in the design of dansyl-based chemosensors:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor moiety can donate an electron to the excited-state fluorophore, quenching the fluorescence. This is often referred to as an "OFF" state. Upon binding a target analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process. This restores the fluorescence of the dansyl group, resulting in a fluorescence "turn-on" response. This mechanism is a common strategy for detecting cations. researchgate.net

Intramolecular Charge Transfer (ICT): The dansyl group itself possesses an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group. This inherent charge-transfer character makes its emission properties highly sensitive to the surrounding environment. When the receptor binds to an analyte, it can alter the electronic distribution within the sensor molecule, modifying the ICT process and causing a shift in the emission wavelength.

Excimer Formation/Disappearance: This principle can be used when two dansyl groups are incorporated into a single sensor molecule. In the absence of an analyte, the fluorophores may be positioned to form an excimer (excited-state dimer) with a characteristic emission wavelength. Analyte binding can induce a conformational change that either forces the dansyl groups apart, disrupting excimer formation, or brings them together, promoting it, leading to a ratiometric fluorescence change. researchgate.net

The choice of the receptor is crucial for the selectivity of the sensor. For instance, crown ethers are used for alkali metal ions, while nitrogen- and sulfur-containing ligands are often employed for the selective binding of heavy metal ions like mercury (Hg²⁺) and copper (Cu²⁺). mdpi.comresearchgate.netnih.gov By rationally designing the receptor component, scientists can create dansyl-based chemosensors for a wide array of target analytes.

| Sensor Type | Target Analyte | Mechanism | Fluorescence Response |

| Dansyl-piperazine-quinoline conjugate | Copper (II) ion (Cu²⁺) | PET | Fluorescence "on-off" (quenching) acs.org |

| Dansyl-azacrown ether | Metal Ions | PET | Fluorescence enhancement |

| Benzimidazole-based dansyl derivative | Copper (II) ion (Cu²⁺) | Analyte Binding | High selectivity and sensitivity acs.org |

| Dansyl-functionalized calixarene | Vapor/Gas Molecules | Host-Guest Interaction | Signal Transduction researchgate.net |

| Dansyl-glutamate-modified β-cyclodextrin | Organic Molecules | Inclusion Complexation | Signal Transduction instras.com |

Screening Methodologies for the Identification of Sequence-Selective Peptide Detection

The identification of peptides that can selectively bind to specific targets is a cornerstone of drug discovery, diagnostics, and materials science. This requires robust screening methodologies capable of sifting through vast libraries of potential peptide sequences to find candidates with high affinity and specificity. The challenge lies in the immense diversity of possible peptide sequences; for example, a short hexapeptide has 20⁶ (64 million) possible combinations. nih.gov Several powerful techniques have been developed to address this challenge.

Q & A

Q. [Advanced]

Labeling Optimization : Use a 10:1 molar excess of dansyl reagent to target lysine residues. Quench unreacted reagent with glycine.

Fluorescence Quenching Assays : Titrate with quenchers (e.g., acrylamide) to probe solvent accessibility. Calculate Stern-Volmer constants.

FRET Pairing : Pair dansyl with compatible acceptors (e.g., rhodamine) to study conformational changes.

Validate binding constants via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

How can contradictory results in RP-HPLC retention times for this compound be systematically addressed?

[Advanced]

Contradictions may stem from column aging, mobile phase composition, or sample preparation. Mitigation strategies:

- Column Calibration : Use a reference standard (e.g., dansyl-glycine) to verify retention time consistency.

- Mobile Phase Buffering : Standardize buffer pH (±0.05) and ion-pairing agents (e.g., 0.1% TFA).

- Sample Cleanup : Pre-treat with solid-phase extraction (SPE) to remove interferents.

Report retention factors (k’) instead of absolute times to normalize column variability .

What criteria should guide the selection of characterization techniques for this compound in peer-reviewed studies?

[Basic]

Prioritize techniques that:

- Confirm Identity : ¹H/¹³C NMR, high-resolution MS.

- Assess Purity : RP-HPLC (≥95% purity), elemental analysis.

- Prove Functionality : Fluorescence spectroscopy (λex/λem = 340/510 nm).

For novel derivatives, include X-ray crystallography or 2D NMR (COSY, HSQC) .

How can researchers design experiments to evaluate the environmental impact of this compound degradation byproducts?

Q. [Advanced]

Degradation Pathways : Simulate hydrolysis (pH 2–12) and photolysis (UVB/UVA).

Analytical Profiling : Use LC-QTOF-MS to identify transformation products.

Ecotoxicology : Test byproduct toxicity via Daphnia magna or algal growth inhibition assays.

Compare results to regulatory thresholds (e.g., EPA guidelines) and propose green chemistry modifications .

What statistical approaches are suitable for analyzing dose-response data involving this compound in cellular assays?

Q. [Advanced]

- Nonlinear Regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC50 values.

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters.

- Multivariate Analysis : Apply PCA to disentangle correlated variables (e.g., fluorescence intensity vs. cell viability).

Report 95% confidence intervals and effect sizes for rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.